N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Overview
Description
N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxylic acid with 1,5-dimethyl-1H-pyrrole-2-carboxaldehyde, followed by amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in acetic acid for bromination; HNO3 for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced benzodioxole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide involves interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzyme activity or disrupt protein-protein interactions, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the amine substitution.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Similar structural motif with different functional groups.
Uniqueness
N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide is unique due to its specific combination of benzodioxole and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-3-5-12(19(10)2)8-17-15(20)16(21)18-11-4-6-13-14(7-11)23-9-22-13/h3-7H,8-9H2,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVFVXQBYGURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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